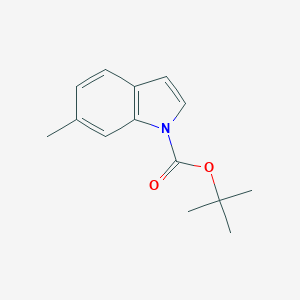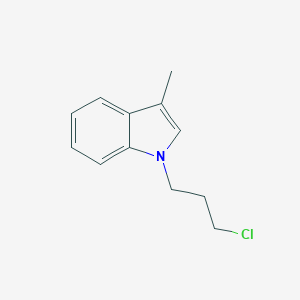
1-(3-Chloropropyl)-3-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-methylindole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
1-(3-Chloropropyl)-3-methylindole 47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of neurotransmitter release and ion channel activity.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chloropropyl)-3-methylindole 47,497 has a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been shown to affect appetite, body temperature, and cardiovascular function. These effects are mediated by the cannabinoid receptors, which are widely distributed throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chloropropyl)-3-methylindole 47,497 is a useful tool for studying the cannabinoid receptors and their role in various physiological processes. It is highly potent and selective for the cannabinoid receptors, making it a valuable tool for investigating their function. However, like all synthetic cannabinoids, it has limitations in terms of its relevance to natural cannabinoid compounds and its potential for off-target effects.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Chloropropyl)-3-methylindole 47,497. One area of interest is the development of more selective agonists for the cannabinoid receptors, which could have therapeutic applications with fewer side effects. Another area of interest is the investigation of the endocannabinoid system and its role in various physiological processes. Finally, there is also potential for the development of novel cannabinoid-based therapies for a range of conditions, including pain, inflammation, and neurodegenerative diseases.
In conclusion, 1-(3-Chloropropyl)-3-methylindole 47,497 is a synthetic cannabinoid with a range of potential therapeutic applications. It has been extensively studied for its effects on the cannabinoid receptors and its potential as a treatment for various conditions. While there are limitations to its use as a research tool, it remains a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
1-(3-Chloropropyl)-3-methylindole 47,497 is synthesized by reacting 3-methylindole with 1-chloropropane in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-methylindole 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.
Propiedades
Número CAS |
156237-51-3 |
|---|---|
Nombre del producto |
1-(3-Chloropropyl)-3-methylindole |
Fórmula molecular |
C12H14ClN |
Peso molecular |
207.7 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-methylindole |
InChI |
InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3 |
Clave InChI |
RYWLWFUOTCVHFQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)CCCCl |
Sinónimos |
1-(3-Chloropropyl)-3-methylindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



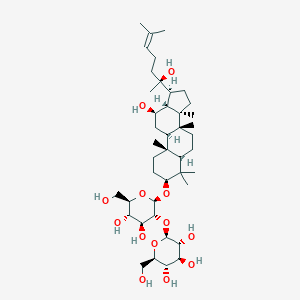
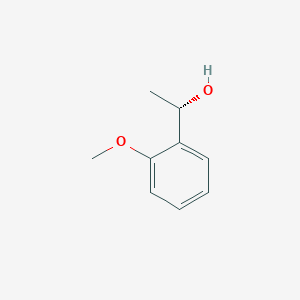
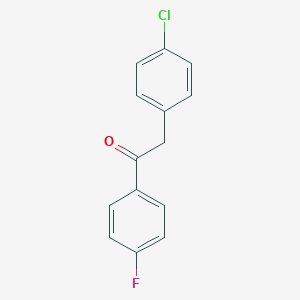
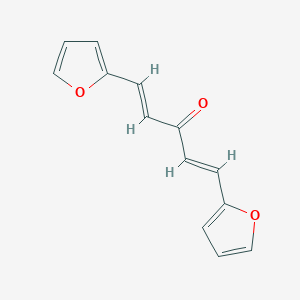
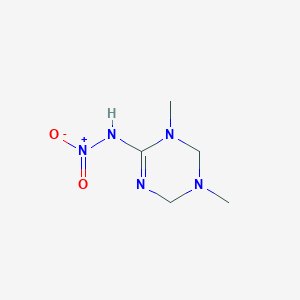
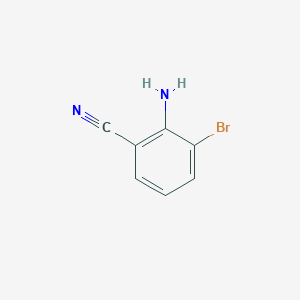
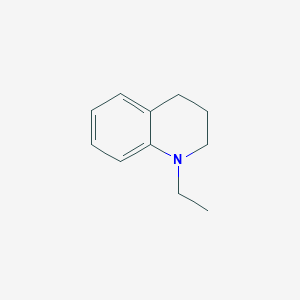
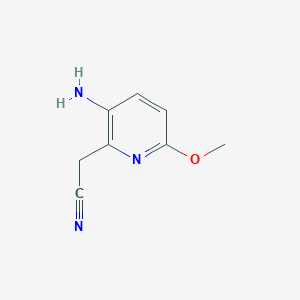
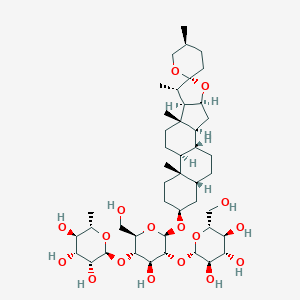

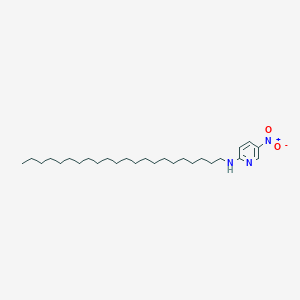
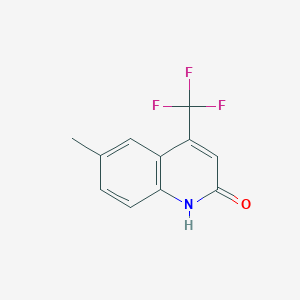
![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)
